![molecular formula C11H14O2S B14058036 1-(3-Ethoxy-4-mercaptophenyl)propan-2-one](/img/structure/B14058036.png)
1-(3-Ethoxy-4-mercaptophenyl)propan-2-one
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Overview
Description
1-(3-Ethoxy-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol It is characterized by the presence of an ethoxy group, a mercapto group, and a propan-2-one moiety
Preparation Methods
The synthesis of 1-(3-Ethoxy-4-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-4-mercaptophenylacetic acid with acetone under acidic conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Ethoxy-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound 1-(3-Ethoxy-4-mercaptophenyl)propan-2-one:
Note: The search results provide information on 1-(3-Ethoxy-4-mercaptophenyl)propan-1-one and this compound. While similar, they are different compounds, so the information below may not be entirely specific to the "propan-2-one" form.
Scientific Research Applications
- As a building block: 1-(3-Ethoxy-4-mercaptophenyl)propan-1-one can be used in chemistry as a building block for synthesizing more complex molecules.
- Enzyme inhibition and protein interactions: It's also useful in biological studies involving enzyme inhibition and protein interactions.
- Production of specialty chemicals and materials: It sees use in industrial applications for the production of specialty chemicals and materials.
- The biological activity of 1-(3-Ethoxy-4-mercaptophenyl)propan-1-one is attributed to interactions with biological targets like enzymes and receptors, with the ethoxy and mercapto groups enhancing reactivity and binding affinity.
Key Mechanisms
- Antioxidant Activity: The mercapto group can donate electrons, neutralizing free radicals and reducing oxidative stress.
- Antitumor Activity: Some studies suggest it may inhibit cell proliferation in cancer cell lines by disrupting microtubule dynamics.
- Antimicrobial Properties: The compound has demonstrated potential against various bacterial strains, suggesting it could be useful in developing new antimicrobial therapies.
Case Studies
- Anticancer Efficacy: One investigation focused on the effects of 1-(3-Ethoxy-4-mercaptophenyl)propan-1-one on cell cycle progression in MCF-7 cells. The treatment resulted in G2/M phase arrest, leading to increased apoptosis rates. Confocal microscopy showed alterations in microtubule organization post-treatment.
- Antimicrobial Testing: The antimicrobial efficacy of the compound was assessed against Staphylococcus aureus and Escherichia coli, with results showing a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Data Table
A study evaluated the antiproliferative effects of derivatives of 1-(3-Ethoxy-4-mercaptophenyl)propan-1-one on MCF-7 breast cancer cells.
Compound | IC50 (nM) | Mechanism |
---|---|---|
This compound | 15 | Microtubule destabilization |
Reference Compound (e.g., CA-4) | 3.9 | Microtubule destabilization |
Other Information
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes, potentially inhibiting their activity. The carbonyl group can participate in hydrogen bonding or nucleophilic addition reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
1-(3-Ethoxy-4-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-(3-Methoxy-4-mercaptophenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.
1-(3-Ethoxy-4-aminophenyl)propan-2-one: Similar structure but with an amino group instead of a mercapto group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Biological Activity
1-(3-Ethoxy-4-mercaptophenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H14O2S, with a molecular weight of approximately 210.29 g/mol. The compound features a propanone moiety linked to a phenyl group that contains an ethoxy group and a mercapto group (sulfhydryl group). The presence of these functional groups allows for diverse interactions with biological molecules, which can influence enzyme activity and receptor interactions.
The biological activity of this compound is largely attributed to its mercapto group, which can form covalent bonds with thiol-reactive sites on proteins. This interaction may lead to modulation of protein function, influencing various biochemical pathways. Additionally, the carbonyl group can participate in hydrogen bonding, further enhancing the compound's reactivity with biological targets.
Antioxidant Properties
Research indicates that compounds containing mercapto groups often exhibit antioxidant properties. The thiol group can neutralize free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory potential. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, suggesting that this compound may also possess similar activities .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.
Table 1: Biological Activity Data of Related Compounds
Synthesis and Applications
The synthesis of this compound typically involves reactions that allow for the introduction of the ethoxy and mercapto groups onto the phenyl ring. This compound serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in both academic and industrial research settings .
Properties
Molecular Formula |
C11H14O2S |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-(3-ethoxy-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O2S/c1-3-13-10-7-9(6-8(2)12)4-5-11(10)14/h4-5,7,14H,3,6H2,1-2H3 |
InChI Key |
LSLLCDIRLZQNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)C)S |
Origin of Product |
United States |
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